REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH3:9])([CH3:10])[O:11][Si:12]([CH3:13])([CH3:14])[C:15]([CH3:16])([CH3:17])[CH3:18])[n:6][cH:7]1.[CH2:19]([Li:20])[CH2:21][CH2:22][CH3:23].[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[CH:24]([O:25][B:28]1[O:29][C:30]([CH3:35])([CH3:36])[C:31]([CH3:33])([CH3:34])[O:32]1)([CH3:26])[CH3:27]>>[c:2]1([B:28]2[O:29][C:30]([CH3:35])([CH3:36])[C:31]([CH3:33])([CH3:34])[O:32]2)[cH:3][cH:4][c:5]([C:8]([CH3:9])([CH3:10])[O:11][Si:12]([CH3:13])([CH3:14])[C:15]([CH3:16])([CH3:17])[CH3:18])[n:6][cH:7]1
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Name
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CC(C)(O[Si](C)(C)C(C)(C)C)c1ccc(Br)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O[Si](C)(C)C(C)(C)C)c1ccc(Br)cn1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OB1OC(C)(C)C(C)(C)O1
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Name
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Type
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product
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Smiles
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CC(C)(O[Si](C)(C)C(C)(C)C)c1ccc(B2OC(C)(C)C(C)(C)O2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |